4-(2-Chloro-acetylamino)-butyric acid ethyl ester
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Overview
Description
4-(2-Chloro-acetylamino)-butyric acid ethyl ester is an organic compound with a complex structure that includes a chloroacetyl group, an amino group, and a butyric acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-acetylamino)-butyric acid ethyl ester typically involves the reaction of 2-chloroacetyl chloride with butyric acid ethyl ester in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Chloroacetyl chloride is reacted with butyric acid ethyl ester.
Step 2: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Step 3: The reaction mixture is stirred at room temperature for several hours.
Step 4: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-acetylamino)-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloroacetyl group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces amines.
Substitution: Produces substituted amides or thioesters.
Scientific Research Applications
4-(2-Chloro-acetylamino)-butyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-acetylamino)-butyric acid ethyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-acetylamino)-butyric acid ethyl ester
- 4-(2-Iodo-acetylamino)-butyric acid ethyl ester
- 4-(2-Fluoro-acetylamino)-butyric acid ethyl ester
Uniqueness
4-(2-Chloro-acetylamino)-butyric acid ethyl ester is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloro compound may exhibit different reactivity and potency in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-[(2-chloroacetyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-2-13-8(12)4-3-5-10-7(11)6-9/h2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKNZNUFKTZHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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